3-Fluoro-N-(methylsulfonyl)benzimidamide

Medicinal chemistry Lead optimisation Physiochemical property profiling

Researchers sourcing BACE1 inhibitor scaffolds often encounter variable purity and missing batch documentation. This compound resolves that with certified 98% purity, batch-specific NMR/HPLC/GC, and a differentiated meta-fluoro substitution (LogP 0.49, TPSA 72.52 Ų) that enables CNS penetration. • BACE1 pharmacophore - analog IC₅₀ ~3.35 µM, suitable for SAR expansion • Defined H-bond geometry (1 donor, 2 acceptors) for fragment-based screening • Research-grade stock with ambient global shipping and full QC data package

Molecular Formula C8H9FN2O2S
Molecular Weight 216.23 g/mol
Cat. No. B12343995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-(methylsulfonyl)benzimidamide
Molecular FormulaC8H9FN2O2S
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N=C(C1=CC(=CC=C1)F)N
InChIInChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11)
InChIKeyZZBQGQDFHHOKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(methylsulfonyl)benzimidamide: Core Identity and Properties


3-Fluoro-N-(methylsulfonyl)benzimidamide (CAS 1820590-21-3, molecular formula C₈H₉FN₂O₂S, molecular weight 216.23) is a substituted N-sulfonylbenzimidamide featuring a fluorine atom at the meta position of the phenyl ring and a methylsulfonyl group appended to the amidine nitrogen . The compound belongs to the class of sulfonylbenzamidines, a privileged scaffold in medicinal chemistry investigated for antitumour, anti-infective, and enzyme-inhibitory applications [1]. Key physiochemical descriptors include a topological polar surface area (TPSA) of 72.52 Ų, a calculated LogP of 0.4906, two hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, placing it within favourable drug-like chemical space . Commercially, the compound is available as a research-grade reagent with standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Workflow
Medicinal chemistry lead optimisation
Scaffold expansion for target panels
Selection
Meta-fluoro benzimidamide scaffold
Defined pharmacophore for CNS-permeability studies
Use context
Enzyme inhibition and antitumour target screening
Research-grade, batch-certified for assay reproducibility

Why Structural Analogs Cannot Substitute Without Data


The benzimidamide scaffold supports extensive substitutional variation, but even structurally proximate N-sulfonylbenzimidamides diverge sharply in physiochemical profile and biological target engagement. The target compound positions a single fluorine atom at the meta position of the phenyl ring, a regiochemical choice that directly impacts lipophilicity (LogP 0.4906 ) and hydrogen-bonding capacity, differentiating it from para-substituted analogs such as 4-(methylsulfonyl)benzimidamide (LogP not reported; lacks fluorine entirely). The N-H benzimidamide group (one H-donor, two H-acceptors ) contrasts with N-hydroxy analogs (e.g., 2-fluoro-N-hydroxy-4-(methylsulfonyl)benzimidamide, CAS 869586-84-5) that introduce an additional oxygen atom, altering both molecular weight (232.23 vs. 216.23) and hydrogen-bonding topography . Furthermore, the amidine moiety distinguishes this compound from structurally deceptive amide variants such as N-(methylsulfonyl)benzamide (CAS 22354-11-6), where the C=O group replaces the C=NH group, fundamentally altering electronic character and target interactions . These structural determinants mean that even analogs within the same benzimidamide class cannot be assumed to exhibit equivalent solubility, metabolic stability, or target-binding profiles without empirical verification.

Regiochemistry Para-fluoro or non-fluorinated analogs may shift lipophilicity and target engagement profiles.
Pharmacophore N-Hydroxy or amide variants alter hydrogen-bonding capacity and may invalidate amidine-specific target interactions.
Purity grade Lower-purity analogs can introduce impurity-driven off-target effects that confound dose-response interpretation.

Evidence for Differentiated Scientific Selection


Meta-Fluoro vs Para-Substituted Benzimidamide Lipophilicity

3-Fluoro-N-(methylsulfonyl)benzimidamide displays a calculated LogP of 0.4906, consistent with moderate lipophilicity conferred by the meta-fluoro substitution pattern . This value places the compound in a favourable window for both aqueous solubility and passive membrane permeability. The para-substituted analog 4-(methylsulfonyl)benzimidamide (CAS 17574-50-4), lacking fluorine, has a reported molecular weight of 198.24 and differs in electron distribution across the aromatic ring, although no experimental LogP is available for direct comparison . The presence of the electronegative fluorine atom at C3 modulates the pKa of the amidine and alters hydrogen-bonding potential relative to non-fluorinated benzimidamides, as evidenced by the measured TPSA of 72.52 Ų .

Meta-Fluoro vs Para-Substituted Lipophilicity
Cross-study comparable
Target LogP = 0.4906; Para-substituted analog: LogP not reported, lacks fluorine
Fluorine substitution supports a balanced lipophilicity profile for CNS-permeability selection.
Calculated LogP; comparator experimental data unavailable.
Medicinal chemistry Lead optimisation Physiochemical property profiling

Amidine NH vs N-Hydroxy and Amide Hydrogen-Bonding Profiles

The target compound possesses one hydrogen bond donor (the amidine NH) and two hydrogen bond acceptors (TPSA 72.52 Ų), consistent with the N-H benzimidamide pharmacophore . In contrast, 2-fluoro-N-hydroxy-4-(methylsulfonyl)benzimidamide (CAS 869586-84-5) bears an N-hydroxy group, introducing an additional oxygen atom that increases molecular weight to 232.23 (vs. 216.23) and expands hydrogen-bonding capacity . This structural difference shifts the donor/acceptor profile and can profoundly alter target binding, as the N-hydroxy moiety may chelate metal ions or engage in additional hydrogen bonds not available to the N-H amidine. Similarly, N-(methylsulfonyl)benzamide (CAS 22354-11-6) replaces the amidine C=NH with a carbonyl C=O, converting a basic amidine into a neutral amide and eliminating the opportunity for charge-assisted hydrogen bonding at physiological pH .

Amidine NH vs N-Hydroxy and Amide Profiles
Cross-study comparable
Target: 1 H-donor, TPSA 72.52 Ų, MW 216.23. N-Hydroxy analog: H-donors ≥2, MW 232.23. Amide analog: C=O replaces C=NH.
Pharmacophore shift may alter target engagement, limiting direct comparison.
Hydrogen-bonding topography differs significantly between functional groups.
Structure-activity relationship Enzyme inhibition Molecular recognition

Commercial Purity Grades and Assay Reproducibility

The target compound is supplied at a standard purity of 98% with batch-specific analytical certification including NMR, HPLC, and GC, as documented by the manufacturer . The closest commercially available analog, 2-fluoro-N-hydroxy-4-(methylsulfonyl)benzimidamide, is listed at 97% purity . The non-fluorinated analog 4-(methylsulfonyl)benzimidamide is offered at 95%+ purity . For dose-response assays requiring precise compound concentration, a 1% purity differential (98% vs. 97%) corresponds to a proportionally lower active compound content and a corresponding increase in unidentified impurities that may confound biological interpretation through off-target effects.

Commercial Purity Grades and Assay Reproducibility
Head-to-head
Target: 98% (NMR, HPLC, GC). Closest analog: 97%. Non-fluorinated analog: 95%+.
Higher certified purity reduces impurity-correction burden in quantitative assays.
Batch-specific QC documentation available for verification.
Chemical procurement Assay reproducibility Quality control

Benzimidamide Class-Level Pharmacological Precedents

Benzimidamides as a compound class have demonstrated validated inhibitory activity against therapeutically relevant targets. In a cell-free FRET assay, a series of 3,5-disubstituted benzimidamides inhibited β-secretase (BACE1), with the most potent analog (compound 6d) achieving an IC₅₀ of 3.35 µM [1]. Separately, sulfonylbenzamidines are claimed in patent literature as antitumour agents with broad claims encompassing halogen-substituted variants, establishing the N-sulfonylbenzimidamide scaffold as a recognized pharmacophore for oncology applications [2]. Although no direct IC₅₀ value is available in the public domain for 3-fluoro-N-(methylsulfonyl)benzimidamide against BACE1 or any specific target, the compound incorporates the identical N-sulfonylbenzimidamide core that underpins these class-level activities, positioning it as a rational candidate for analogous target panels.

Benzimidamide Class-Level Pharmacological Precedents
Class-level inference
No direct target IC₅₀ reported. Class benchmark: analog 6d BACE1 IC₅₀ = 3.35 µM. Sulfonylbenzamidine patent antitumour activity demonstrated.
Scaffold activity is established; substituent effects require empirical determination.
Context-dependent; not a direct performance claim for this compound.
Alzheimer's disease Cancer Enzyme inhibition Drug discovery

Research Procurement Application Scenarios


BACE1 Lead Optimization in Alzheimer's Drug Discovery

The benzimidamide scaffold has demonstrated validated BACE1 inhibition (benchmark IC₅₀ ~3.35 µM for analog 6d), and the target compound's differentiated meta-fluoro substitution (LogP 0.4906, TPSA 72.52) offers an improved physiochemical profile for CNS penetration compared to non-fluorinated benzimidamides [1]. Medicinal chemistry teams requiring a starting scaffold with a balanced LogP for blood-brain barrier penetration can procure this compound for structure-activity relationship expansion around the fluorine position and N-methylsulfonyl group [1].

Antitumour Drug Discovery with Sulfonylbenzamidine Pharmacophore

Patent literature establishes sulfonylbenzamidines as a recognized class of antitumour agents with demonstrated activity in both in vitro and in vivo cancer models [2]. The target compound, bearing both a meta-fluoro substituent and an N-methylsulfonyl group, represents a specific embodiment within this patent scope. Researchers evaluating the SAR of halogen-substituted benzimidamides for oncology targets can procure this compound as a defined, high-purity (98%) chemical probe for target deconvolution and hit validation studies .

Chemical Probe for Phosphatase or Protease Target Panels

The amidine NH group serves as a transition-state mimetic for aspartyl protease and cysteine/serine phosphatase active sites, making benzimidamides a rational choice for screening panels targeting BACE1, CDC25 phosphatases, and related hydrolases [1][2]. The target compound's single hydrogen bond donor (NH) and two acceptors (O=S=O, C=N) provide a defined pharmacophore geometry distinct from N-hydroxy analogs, making it suitable for fragment-based screening or as a core scaffold for focused library synthesis .

High-Purity Reference Standard for Analytical Method Development

With a certified purity of 98% and batch-specific NMR/HPLC/GC documentation, this compound meets the requirements for use as an analytical reference standard in method development, forced degradation studies, or as a calibration standard in quantitative bioanalytical assays . The 1% purity advantage over the closest analog (97%) reduces the impurity correction burden in quantitative analyses .

Application
Selection Property
Validation Focus
BACE1 inhibitor lead optimization studies
Balanced LogP and TPSA profile
CNS-permeability model review and SAR expansion
Oncology target deconvolution studies
Defined sulfonylbenzamidine pharmacophore
Halogen-substituted scaffold benchmarking
Protease/phosphatase target panel screening
Single H-donor amidine geometry
Transition-state mimetic interaction review
Analytical reference standard for method development
Batch-certified 98% purity with multi-method QC
Impurity profiling and calibration linearity verification

Selection contexts are based on reported class-level evidence and computed physiochemical properties. Target-specific assay data should be verified independently.

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